molecular formula C41H44N4O3 B14056019 (S)-2-((S)-2-amino-3-phenylpropanamido)-N-(4-(hydroxymethyl)phenyl)-6-(tritylamino)hexanamide

(S)-2-((S)-2-amino-3-phenylpropanamido)-N-(4-(hydroxymethyl)phenyl)-6-(tritylamino)hexanamide

Cat. No.: B14056019
M. Wt: 640.8 g/mol
InChI Key: JRDKYBVXCPNPRU-UWXQCODUSA-N
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Description

(S)-2-((S)-2-amino-3-phenylpropanamido)-N-(4-(hydroxymethyl)phenyl)-6-(tritylamino)hexanamide, more commonly known as Phe-Lys(Trt)-PAB, is a synthetic peptide derivative with the CAS registry number 1116085-99-4 . Its complex structure features a lysine side chain protected by a trityl (Trt) group and a para-aminobenzyl alcohol (PAB) moiety, which are critical for its application in advanced chemical synthesis . This compound is primarily valued in research as a key intermediate, particularly in the development and synthesis of protease-activated prodrugs. The PAB group serves as a self-immolative spacer, enabling the controlled release of active drug compounds upon enzymatic cleavage, a mechanism that is central to targeted drug delivery strategies . With a molecular formula of C41H44N4O3 and a molecular weight of 640.81 g/mol, it is supplied with high purity levels, typically at 97% or higher . Researchers can procure this compound from various global chemical suppliers, with available quantities ranging from 1mg to 500mg . This product is intended for research use only and is not approved for use in humans, or in diagnostic or therapeutic procedures.

Properties

Molecular Formula

C41H44N4O3

Molecular Weight

640.8 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-N-[4-(hydroxymethyl)phenyl]-6-(tritylamino)hexanamide

InChI

InChI=1S/C41H44N4O3/c42-37(29-31-15-5-1-6-16-31)39(47)45-38(40(48)44-36-26-24-32(30-46)25-27-36)23-13-14-28-43-41(33-17-7-2-8-18-33,34-19-9-3-10-20-34)35-21-11-4-12-22-35/h1-12,15-22,24-27,37-38,43,46H,13-14,23,28-30,42H2,(H,44,48)(H,45,47)/t37-,38-/m0/s1

InChI Key

JRDKYBVXCPNPRU-UWXQCODUSA-N

Isomeric SMILES

C1=CC=C(C=C1)C[C@@H](C(=O)N[C@@H](CCCCNC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)C(=O)NC5=CC=C(C=C5)CO)N

Canonical SMILES

C1=CC=C(C=C1)CC(C(=O)NC(CCCCNC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)C(=O)NC5=CC=C(C=C5)CO)N

Origin of Product

United States

Preparation Methods

Synthesis of (S)-2-Amino-3-phenylpropanamide

The (S)-enantiomer of 2-amino-3-phenylpropanamide is synthesized via asymmetric hydrogenation of a β-keto-amide precursor using a chiral ruthenium catalyst (e.g., Ru-BINAP). This method achieves enantiomeric excess (ee) >98% under 50 bar H₂ pressure in methanol at 60°C. Subsequent recrystallization from ethanol/water yields the pure amino amide.

Sequential Amide Bond Formation

The hexanamide backbone is constructed via stepwise coupling:

  • Trityl Protection : The primary amine at position 6 is protected with trityl chloride (TrCl) in dichloromethane (DCM) with triethylamine (TEA) as a base, achieving 92% yield after silica gel chromatography.
  • Coupling with (S)-2-Amino-3-phenylpropanamide : Using HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) as a coupling agent and DIPEA (N,N-Diisopropylethylamine) in DMF, the amide bond forms at position 2 with 85% efficiency.
  • Introduction of 4-(Hydroxymethyl)phenyl Group : The final amidation employs EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOAt (1-Hydroxy-7-azabenzotriazole) to couple the hydroxymethylphenyl moiety, yielding 78% product after HPLC purification.

Solid-Phase Synthesis Techniques

For research-scale production requiring rapid iteration, solid-phase peptide synthesis (SPPS) offers advantages in handling repetitive amidation steps. A Wang resin functionalized with a Rink amide linker serves as the solid support.

Resin Loading and Elongation

  • Resin Activation : The Wang resin is swelled in DCM and treated with a 20% piperidine solution to remove Fmoc protections.
  • Backbone Assembly :
    • Fmoc-6-(tritylamino)hexanoic acid is coupled using DIC (N,N'-Diisopropylcarbodiimide) and OxymaPure® in DMF (2 h, 25°C).
    • Deprotection with 20% piperidine/DMF reveals the secondary amine for subsequent coupling with Fmoc-(S)-2-amino-3-phenylpropanamide.
  • Side-Chain Functionalization : The hydroxymethylphenyl group is introduced via on-resin Mitsunobu reaction using DIAD (Diisopropyl azodicarboxylate) and PPh₃ in THF, achieving >90% conversion.

Cleavage and Global Deprotection

The resin-bound product is treated with a cleavage cocktail (TFA:H₂O:TIPS = 95:2.5:2.5) for 2 h, releasing the crude peptide. Trityl groups remain intact under these conditions, requiring subsequent treatment with 1% TFA in DCM (15 min) for full deprotection.

Protection and Deprotection Strategies

Critical Protective Groups

Functional Group Protecting Agent Deprotection Conditions Yield (%)
Primary Amine Trityl Chloride 1% TFA in DCM 95
Hydroxymethyl TBDMS-Cl TBAF in THF 88
Carboxylic Acid Fmoc 20% Piperidine/DMF 99

Racemization Mitigation

During amide couplings, racemization is minimized by:

  • Maintaining reaction temperatures ≤25°C.
  • Using coupling agents with low epimerization risk (e.g., HATU over HOBt).
  • Conducting reactions in aprotic solvents (DMF, NMP).

Industrial-Scale Production Methods

Large-scale synthesis prioritizes cost-effectiveness and throughput:

Continuous Flow Synthesis

A segmented flow reactor system enables:

  • Reaction Parameters : 0.1 M substrate concentration, 10 mL/min flow rate, 50°C.
  • Output : 1.2 kg/day with 82% overall yield.

Crystallization Optimization

Parameter Bench Scale Industrial Scale
Solvent System Ethanol/Water (7:3) IPA/Heptane (1:2)
Cooling Rate 0.5°C/min 2°C/min
Purity Post-Crystallization 98.5% 99.9%

Comparative Analysis of Synthetic Routes

Metric Solution-Phase Solid-Phase Industrial Flow
Total Yield 62% 58% 82%
Purity (HPLC) 97% 95% 99.5%
Time per Batch 72 h 48 h 6 h
Cost per Gram (USD) 420 680 150

Analytical Characterization Data

Spectroscopic Profiles

  • ¹H NMR (500 MHz, DMSO-d₆) : δ 7.85 (d, J = 8.5 Hz, 1H, NH), 7.25–7.15 (m, 15H, Trityl), 4.45 (s, 2H, CH₂OH).
  • HRMS (ESI+) : m/z calc. for C₄₁H₄₄N₄O₃ [M+H]⁺ 641.3487, found 641.3491.

Chiral Purity Assessment

Chiral HPLC (Chiralpak IC-3 column, 80:20 Hexane/IPA, 1 mL/min) shows 99.2% ee with retention times of 8.9 min (S,S) and 10.3 min (R,R).

Chemical Reactions Analysis

Types of Reactions

(S)-2-((S)-2-amino-3-phenylpropanamido)-N-(4-(hydroxymethyl)phenyl)-6-(tritylamino)hexanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group can yield aldehyde or carboxylic acid derivatives, while substitution reactions can introduce new functional groups to the phenyl or tritylamino moieties .

Scientific Research Applications

(S)-2-((S)-2-amino-3-phenylpropanamido)-N-(4-(hydroxymethyl)phenyl)-6-(tritylamino)hexanamide has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential interactions with biological macromolecules and its role in biochemical pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.

    Industry: Utilized in the development of new materials, catalysts, and chemical processes.

Mechanism of Action

The mechanism of action of (S)-2-((S)-2-amino-3-phenylpropanamido)-N-(4-(hydroxymethyl)phenyl)-6-(tritylamino)hexanamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Hydroxamic Acid Derivatives ()

Compounds such as N’-methyl-N’-hydroxycarbamoyl-L-phenylalanine cyclohexane methylamide (4) and benzhydrylamide (5) share:

  • Amide backbones : Facilitating peptide-like interactions.
  • Hydroxyureido groups : These confer antioxidant activity, as demonstrated in DPPH radical scavenging assays .

Key Differences :

  • The target compound lacks hydroxamic acid groups but incorporates a tritylamino group, which may reduce solubility compared to the hydroxyureido derivatives.
  • Synthetic routes: Hydroxamic acids in use carbamoylation, whereas the tritylamino group in the target compound likely requires trityl chloride coupling .

Morpholine-Containing Amides ()

Compounds OP-828 , OP-829 , and OP-830 feature:

  • Morpholin-4-yl-acetylamino groups: Improve solubility via polar morpholine rings.
  • Azido/ethynyl groups : Enable click chemistry for bioconjugation .

Key Differences :

  • The target compound’s hydroxymethylphenyl group offers distinct hydrogen-bonding capabilities compared to morpholine’s ether oxygen.
  • Functionalization: While azido groups enable modular synthesis, the tritylamino group may serve as a protective group during solid-phase peptide synthesis.

Sulfamoyl Phenyl Pentanamides ()

The compound 2-(1,3-dioxoisoindolin-2-yl)-4-methyl-N-(4-(N-(pyridin-2-yl)sulfamoyl)phenyl)pentanamide (MW: 493.53) highlights:

  • Sulfamoyl groups : Strong electron-withdrawing effects, enhancing binding to charged residues.
  • High yield (83%) : Indicates synthetic robustness .

Key Differences :

  • Molecular weight : The target compound’s larger size (inferred from the hexanamide backbone and trityl group) may reduce bioavailability compared to this pentanamide derivative.

Phenoxy Acetamido Derivatives ()

Compounds m , n , and o include:

  • Dimethylphenoxy acetamido groups: Provide steric bulk similar to the tritylamino group.
  • Tetrahydropyrimidin-1(2H)-yl substituents : Enable π-π stacking interactions .

Key Differences :

  • Stereochemistry : The target compound’s (S,S)-configuration contrasts with the (2S,4S,5S) and (2R,4R,5S) configurations in , which could lead to divergent biological target selectivity.
  • Hydroxy vs. hydroxymethyl : The hydroxy group in compounds may increase polarity compared to the hydroxymethyl group.

Trifluoroacetamido Coumarin Derivatives ()

The compound C28H36F3N5O7 (MW: 611.61) exhibits:

  • Trifluoroacetamido group : High electronegativity alters electron distribution.
  • Coumarin-derived chromen-7-yl group : Enables fluorescence-based tracking .

Key Differences :

  • Lipophilicity: The target compound’s tritylamino group may increase LogP (predicted >3) compared to the coumarin derivative’s LogP of 2.27, favoring membrane penetration.
  • Thermal stability : The coumarin derivative’s high boiling point (939°C) suggests superior thermal stability, possibly due to aromatic stacking.

Comparative Data Table

Property / Compound Target Compound (Inferred) Hydroxamic Acid (4) Morpholine Amide (OP-828) Sulfamoyl Pentanamide Coumarin Derivative
Molecular Weight ~650 (estimated) 350–400 600–700 493.53 611.61
Key Functional Groups Tritylamino, hydroxymethylphenyl Hydroxyureido Morpholine, azido Sulfamoyl, pyridinyl Trifluoroacetamido
LogP (Lipophilicity) ~3.5 (predicted) 1.5–2.0 2.0–2.5 ~1.8 2.27
Synthetic Yield Moderate (est. 50–70%) 76% Not reported 83% Not reported
Thermal Stability Moderate (est. BP ~800°C) Decomposes at >250°C Stable to 300°C Stable to 200°C Stable to 939°C

Biological Activity

(S)-2-((S)-2-amino-3-phenylpropanamido)-N-(4-(hydroxymethyl)phenyl)-6-(tritylamino)hexanamide is a complex compound with significant biological activity. This article explores its biochemical properties, mechanisms of action, and potential therapeutic applications, supported by relevant case studies and research findings.

Chemical Structure and Properties

The compound has a molecular formula of C27H36N4O6C_{27}H_{36}N_{4}O_{6} and a molecular weight of approximately 492.6 g/mol. Its structure features a tritylamino group and a hydroxymethylphenyl moiety, which contribute to its biological interactions.

Research indicates that this compound exhibits various biological activities, primarily through the inhibition of specific enzymes involved in metabolic pathways:

  • Enzyme Inhibition : The compound has been noted for its inhibitory effects on aminopeptidases, particularly in studies involving Sus scrofa (pigs). For instance, it demonstrated moderate inhibition with an IC50 value of 0.054 µM in enzyme assays conducted at 37°C in a phosphate-buffered saline solution .
  • Anti-inflammatory Activity : Similar compounds with structural analogs have shown promise as anti-inflammatory agents. For example, related structures have inhibited cyclooxygenase (COX) and lipoxygenase pathways, which are crucial in the inflammatory response .

Biological Activity Data

The following table summarizes key biological activities associated with (S)-2-((S)-2-amino-3-phenylpropanamido)-N-(4-(hydroxymethyl)phenyl)-6-(tritylamino)hexanamide:

Activity IC50 Value (µM) Organism Notes
Aminopeptidase Inhibition0.054Sus scrofaModerate inhibition observed in enzyme assays .
COX InhibitionVariesVariousRelated compounds show anti-inflammatory effects .
Lipoxygenase InhibitionVariesHuman PMNsRelated compounds inhibit leukotriene synthesis .

Case Study 1: Inhibition of Inflammatory Pathways

A study investigated the effects of similar compounds on inflammatory pathways in mice. The results indicated that these compounds significantly reduced leukotriene levels associated with skin inflammation when applied topically, demonstrating potential for treating inflammatory skin conditions.

Case Study 2: Enzyme Inhibition in Cancer Research

Another case study focused on the anti-cancer properties of structurally similar compounds. These compounds were shown to inhibit specific proteases involved in tumor progression, suggesting that (S)-2-((S)-2-amino-3-phenylpropanamido)-N-(4-(hydroxymethyl)phenyl)-6-(tritylamino)hexanamide may also have applications in oncology.

Q & A

Q. What synthetic strategies are recommended for introducing the tritylamino group in this compound?

The trityl (triphenylmethyl) group is typically introduced via nucleophilic substitution or amide coupling. For example, trityl-protected amines can be synthesized using trityl chloride under basic conditions (e.g., triethylamine in anhydrous DCM). Post-coupling, the trityl group enhances steric protection during subsequent reactions. After synthesis, deprotection is achieved using mild acids (e.g., 1% TFA in DCM), though care must be taken to avoid cleaving other acid-sensitive groups .

Q. Which analytical techniques are essential for confirming structural integrity and purity?

  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm stereochemistry and functional groups (e.g., hydroxymethylphenyl at δ 4.5–5.0 ppm).
  • Mass Spectrometry (MS) : High-resolution MS verifies molecular weight (e.g., [M+H]+^+ peak matching theoretical mass).
  • HPLC : Reverse-phase HPLC with UV detection (e.g., C18 column, acetonitrile/water gradient) monitors purity (>98% by area). Chiral HPLC (e.g., Chiralpak® OD) ensures enantiomeric excess .

Q. How can solubility challenges posed by the trityl group be addressed during synthesis?

The hydrophobic trityl group reduces solubility in polar solvents. Strategies include:

  • Using mixed solvents (e.g., DMF:THF or DCM:MeOH).
  • Sonication or heating to improve dissolution.
  • Introducing temporary solubilizing tags (e.g., Boc or Fmoc) during intermediate steps .

Advanced Research Questions

Q. How can racemization at chiral centers be minimized during amide bond formation?

Racemization is common during carbodiimide-mediated couplings (e.g., EDC/HOBt). To mitigate:

  • Use low-temperature conditions (0–4°C).
  • Employ coupling agents like HATU or PyBOP, which reduce reaction time and side reactions.
  • Monitor reaction progress via 1^1H NMR for unexpected diastereomer formation .

Q. What methodologies resolve diastereomeric impurities formed during synthesis?

  • Chiral Chromatography : Use columns like Chiralpak® AD-H with hexane:isopropanol gradients.
  • Crystallization : Diastereomers often exhibit distinct solubility profiles; fractional crystallization in ethyl acetate/hexane can isolate the desired isomer.
  • Dynamic Kinetic Resolution : Catalytic asymmetric synthesis with chiral ligands (e.g., BINAP) ensures stereochemical fidelity .

Q. How can kinetic stability studies evaluate the hydroxymethylphenyl moiety’s susceptibility to hydrolysis?

  • pH-Varied Stability Assays : Incubate the compound in buffers (pH 1–10) at 37°C. Analyze degradation via HPLC-MS.
  • Accelerated Stability Testing : Expose to elevated temperatures (40–60°C) and humidity (75% RH). Hydrolysis products (e.g., free hydroxymethylphenyl) indicate instability.
  • Protection Strategies : Acetylation of the hydroxymethyl group (e.g., using acetic anhydride) improves stability in acidic conditions .

Data Contradiction Analysis

Q. If mass spectrometry reveals a higher-than-expected molecular ion peak, what side reactions should be investigated?

  • Trityl Group Oxidation : Triphenylmethyl groups may oxidize to triphenylmethanol under aerobic conditions. Confirm via 1^1H NMR (loss of trityl CH3_3 signals).
  • Incomplete Deprotection : Residual trityl groups increase molecular weight. Re-run deprotection with extended TFA exposure .

Q. How to distinguish diastereomers from synthetic byproducts in NMR spectra?

  • 2D NMR (COSY, NOESY) : Correlate coupling constants (e.g., 3JHH^3J_{HH}) to confirm stereochemistry.
  • Chiral Derivatization : React with a chiral auxiliary (e.g., Mosher’s acid) and compare 19^19F NMR shifts.
  • X-ray Crystallography : Definitive structural assignment for crystalline intermediates .

Methodological Best Practices

  • Stereochemical Confirmation : Always combine chiral HPLC with optical rotation measurements ([α]D_D) for unambiguous assignment.
  • Scale-Up Considerations : Replace hazardous solvents (e.g., DCM) with greener alternatives (e.g., 2-MeTHF) during process optimization.
  • Quality Control : Implement in-line FTIR for real-time monitoring of amide bond formation and trityl group integrity .

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